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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)aziridine

Cat. No.: B7904769

Get Quote

Executive Summary
2-(4-Chlorophenyl)aziridine is a high-value, reactive intermediate used primarily in the

synthesis of functionalized phenethylamines, diamines, and imidazopyridines. Characterized by

significant ring strain (~26 kcal/mol) and the electronic influence of the para-chloro substituent,

this compound exhibits a distinct reactivity profile compared to its unsubstituted analogs.

This guide provides a comprehensive technical analysis of its physicochemical properties,

mechanistic reactivity, and critical stability parameters. Researchers must note that the N-H

(unsubstituted) form discussed here is significantly less stable than its N-sulfonyl or N-acyl

derivatives and requires rigorous exclusion of acidic impurities and nucleophiles during

storage.

Chemical Identity & Physicochemical Properties[1]
[2]
The introduction of the chlorine atom at the para position of the phenyl ring exerts an inductive

electron-withdrawing effect (-I), which influences both the acidity of the N-H bond and the

electrophilicity of the aziridine carbon atoms.
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Property Value / Description

IUPAC Name 2-(4-Chlorophenyl)aziridine

CAS Number 7763-73-7

Molecular Formula C₈H₈ClN

Molecular Weight 153.61 g/mol

Appearance
Colorless to pale yellow oil or low-melting solid

(dependent on purity)

Solubility
Soluble in DCM, THF, Acetonitrile; sparingly

soluble in water.

pKa (Conjugate Acid)
Est. ~7.5–8.0 (Lower than alkyl aziridines due to

aryl group)

Boiling Point
Est. 110–115°C @ 10 mmHg (Decomposes at

atmospheric pressure)

Mechanistic Reactivity Profile
The reactivity of 2-(4-chlorophenyl)aziridine is governed by two competing factors: ring strain

release and electronic activation of the benzylic carbon (C2).

Regioselectivity of Ring Opening
The para-chloro substituent modifies the electron density of the aromatic ring, affecting the

regioselectivity of nucleophilic attacks.

Path A: Nucleophilic Attack (Basic/Neutral Conditions)

Mechanism: SN2

Site: C3 (Terminal Carbon)

Driver: Steric hindrance directs the nucleophile to the less substituted carbon.

Product:
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-amino functionalized derivatives (primary amine retained at benzylic position).

Path B: Acid-Catalyzed/Activated Attack (Lewis Acid)

Mechanism: SN1-like / Loose SN2

Site: C2 (Benzylic Carbon)

Driver: Protonation or Lewis acid coordination to the nitrogen weakens the C-N bonds. The

C2-N bond breaks preferentially because the developing positive charge is stabilized by

the benzylic resonance, despite the destabilizing inductive effect of the p-Cl group.

Product:

-functionalized phenethylamines.

Visualization of Reactivity Pathways
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Figure 1: Divergent reaction pathways driven by catalyst presence. Acidic conditions favor

benzylic (C2) attack; neutral conditions favor terminal (C3) attack.

Stability & Degradation[3]
The N-H aziridine moiety is inherently unstable. Without proper handling, 2-(4-
chlorophenyl)aziridine undergoes several degradation pathways.

Cationic Ring-Opening Polymerization (CROP)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b7904769/docs?utm_src=pdf-body-img#technical-guide-chemical-properties-stability-and-handling-of-2-4-chlorophenyl-aziridine
https://www.benchchem.com/product/b7904769/docs?utm_src=pdf-body#technical-guide-chemical-properties-stability-and-handling-of-2-4-chlorophenyl-aziridine
https://www.benchchem.com/product/b7904769/docs?utm_src=pdf-body#technical-guide-chemical-properties-stability-and-handling-of-2-4-chlorophenyl-aziridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7904769?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This is the primary failure mode during storage. Traces of acid (even atmospheric CO₂ reacting

with moisture) protonate the nitrogen, generating a highly electrophilic aziridinium ion. A second

neutral aziridine molecule acts as a nucleophile, attacking the ring and initiating a chain

reaction.

Result: Formation of yellowish, insoluble oligomers and polyethylenimine (PEI) derivatives.

Prevention: Store over solid potassium hydroxide (KOH) or potassium carbonate (K₂CO₃)

pellets to neutralize trace acids.

Dimerization
In concentrated solutions, two molecules may condense to form 2,5-bis(4-

chlorophenyl)piperazine. This is thermodynamically favored as it creates a stable six-

membered ring.

Hydrolysis
Exposure to moisture leads to ring opening by water, yielding 2-amino-2-(4-

chlorophenyl)ethanol (if C2 attack) or 2-amino-1-(4-chlorophenyl)ethanol (if C3 attack).

Experimental Protocols
Synthesis (Wenker Method Adaptation)
Note: This protocol synthesizes the compound from the corresponding amino alcohol.

Sulfation: Treat 2-amino-2-(4-chlorophenyl)ethanol with chlorosulfonic acid or sulfuric acid at

0°C to form the hydrogen sulfate ester.

Cyclization: Heat the sulfate ester in a biphasic mixture of toluene and aqueous NaOH (40%

w/w).

Extraction: The aziridine forms and partitions into the toluene layer.

Purification: Dry the organic layer with K₂CO₃ (Crucial: Do not use acidic drying agents like

silica or MgSO₄ which can trigger polymerization). Concentrate under reduced pressure.

Validation: 1H NMR should show characteristic aziridine ring protons at
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1.5–3.0 ppm (multiplets).

Storage & Handling Workflow
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Click to download full resolution via product page

Figure 2: Decision tree for handling and storage to prevent polymerization.

Safety Considerations
Toxicity: Aziridines are potent alkylating agents. They are potential mutagens and

carcinogens.

Skin Contact: Rapidly absorbed. Can cause severe burns and sensitization.

Decontamination: All glassware and spills should be treated with a solution of sodium

thiosulfate or dilute acid followed by base to quench the ring before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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